Radical trifluoromethylation enables direct OCF₃ installation on electron-rich phenols or anilines. Togni Reagent II (1-chloro-1,2-benziodoxol-3-(1H)-one trifluoromethyl) serves as a versatile trifluoromethyl radical source under mild conditions. The methodology involves generating ·CF₃ radicals via photoredox activation, which attacks oxygen atoms in phenolic substrates. A key advantage is functional group tolerance, allowing late-stage trifluoromethylation of complex intermediates [2] [5].
Optimization studies reveal copper(I) iodide (5–10 mol%) as an effective catalyst in acetonitrile at 60°C. Yields range from 45–82%, influenced by electronic effects: electron-donating groups (e.g., -OMe) ortho to the reaction site enhance yield, while electron-withdrawing groups (e.g., -NO₂) necessitate higher temperatures or prolonged reaction times. Selectivity for O- versus C-trifluoromethylation is controlled by solvent polarity and catalyst choice [5].
Table 2: Optimization of Togni Reagent II-Mediated O-Trifluoromethylation [2] [5]
Substrate | Conditions | Yield (%) | Selectivity (O-/C-) |
---|---|---|---|
3-Aminophenol | CuI (5 mol%), CH₃CN, 60°C, 12 h | 82 | >95:5 |
2-Nitro-4-aminophenol | CuI (10 mol%), DMF, 80°C, 24 h | 45 | 80:20 |
2-Methoxy-5-aminophenol | [Ru(bpy)₃]²⁺, Blue LEDs, 25°C, 8 h | 78 | >98:2 |
Metallaphotoredox systems merge photoredox catalysis with transition metal catalysis for C–O bond formation. This approach constructs the -OCF₃ group in situ via nickel- or copper-mediated coupling between aryl halides and trifluoromethyl nucleophiles. A typical system employs an iridium photocatalyst (e.g., Ir(ppy)₃), nickel(II) bis(acetylacetonate), and a silane reductant under blue-light irradiation [4].
Microreactor technology enhances this method by providing precise control over residence time (≤5 min) and temperature (120°C). For 3-bromoaniline derivatives, coupling with (trifluoromethyl)trimethylsilane (TMSCF₃) in ethanol/water with K₂CO₃ achieves yields up to 89%. The microreactor minimizes side reactions like hydrolysis of ester groups, which plague batch systems. This scalability makes it suitable for synthesizing ortho-functionalized anilines bearing esters or ketones [4] [6].
Thermally induced migration leverages aryl-trifluoromethyl ether rearrangements to access sterically hindered derivatives. This method installs -OCF₃ at ortho positions unreachable via direct substitution. Substrates like 2-(trifluoromethyl)aryl anilines undergo rearrangement at 105–150°C, driven by entropy gains and catalyst-assisted C–O bond formation [2].
Hydrogen fluoride (HF) or cesium fluoride (CsF) catalyzes the migration by facilitating fluoride abstraction from -CF₃, generating a carbocation intermediate. Subsequent aryl shift yields 3-(trifluoromethoxy)aniline. In a representative protocol, 2-(trifluoromethyl)-4-nitroaniline rearranges to 3-(trifluoromethoxy)-4-nitroaniline using HF/pyridine at 130°C with 76% yield [2].
Table 3: OCF₃ Migration Efficiency Under Catalytic Systems [2]
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
HF/Pyridine | 130 | 8 | 76 |
CsF/DMF | 150 | 6 | 68 |
KF/18-Crown-6 | 140 | 10 | 58 |
Reductive amination converts trifluoromethoxy-substituted carbonyls to anilines, particularly for ortho-functionalized derivatives. Sodium triacetoxyborohydride (NaBH(OAc)₃) or nickel catalysts mediate this transformation in one-pot systems. For instance, 3-(trifluoromethoxy)benzaldehyde reacts with ammonia under transfer hydrogenation using Ni(OTf)₂/1,2-bis(dicyclohexylphosphino)ethane (dcype) in hexafluoroisopropanol (HFIP), yielding the target aniline in 92% efficiency [5] [7].
Microwave-assisted reductive amination reduces reaction times from 24 h to ≤1 h. In the synthesis of ferrocenyl-guanidine hybrids, 3-(trifluoromethoxy)aniline derivatives coupled with aliphatic diols (e.g., 1,5-pentanediol) under [Cp*IrCl₂]₂ catalysis form N-alkylated azacycles (e.g., piperidines) with >90% diastereoselectivity. This method tolerates bulky groups, enabling access to chiral auxiliaries for drug discovery [5] [7].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5